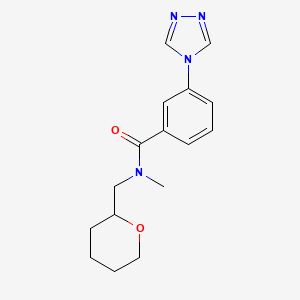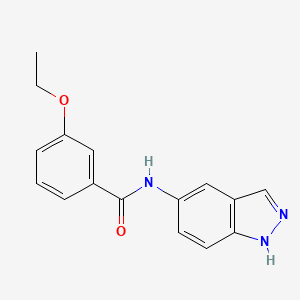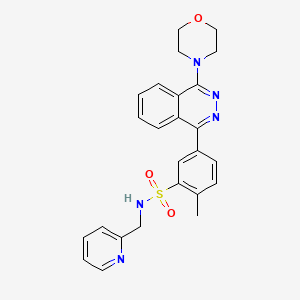![molecular formula C24H24Cl2N2O2 B5396328 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that are involved in the regulation of cell volume and are present in a wide range of cells, including neurons, glial cells, and cancer cells. DCPIB has been extensively studied for its potential therapeutic applications in various diseases, including stroke, epilepsy, and cancer.
作用機序
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine inhibits VRACs by binding to a specific site on the channel protein, thereby blocking the influx of chloride ions into the cell. This leads to a reduction in cell volume and a decrease in cell proliferation and migration.
Biochemical and Physiological Effects
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to have a range of biochemical and physiological effects in various cell types. In neurons, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine reduces the influx of chloride ions and reduces the severity of ischemic stroke. In cancer cells, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine induces cell cycle arrest and apoptosis, leading to a reduction in tumor growth and proliferation. In cardiac cells, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine reduces the risk of arrhythmia by inhibiting VRACs.
実験室実験の利点と制限
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has several advantages for lab experiments, including its potency and specificity for VRACs, its ability to cross the blood-brain barrier, and its low toxicity. However, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine also has some limitations, including its relatively short half-life and its potential to interact with other ion channels and transporters.
将来の方向性
There are several potential future directions for research on 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine. Another area of interest is the investigation of the role of VRACs in other diseases, such as cystic fibrosis and sickle cell disease. Additionally, the potential use of 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases warrants further investigation.
合成法
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine can be synthesized by a multistep process involving the reaction of 3-(3-chlorophenyl)acrylic acid with 2,5-dimethylpiperazine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
科学的研究の応用
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. In stroke, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to reduce brain damage by inhibiting VRACs and reducing the influx of chloride ions into neurons. In epilepsy, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to reduce seizure activity by inhibiting VRACs in the hippocampus. In cancer, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-17-15-28(24(30)12-10-20-6-4-8-22(26)14-20)18(2)16-27(17)23(29)11-9-19-5-3-7-21(25)13-19/h3-14,17-18H,15-16H2,1-2H3/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADBZZIRPZWRT-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC2=CC(=CC=C2)Cl)C)C(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N(CC(N(C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)